molecular formula C26H23Br2N3O6 B15012750 2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate

2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate

Cat. No.: B15012750
M. Wt: 633.3 g/mol
InChI Key: POSGYAPGCNNHIX-VFLNYLIXSA-N
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Description

2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that includes bromine, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the bromination of a phenyl ring, followed by nitration and subsequent amination to introduce the nitro and amino groups. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s bromine and nitro groups are likely to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Shares the bromobenzoate structure but lacks the additional functional groups.

    2-Amino-5-bromobenzoic acid methyl ester: Contains an amino group instead of the nitro group.

    Methyl 4-bromo-3-methylbenzoate: Similar bromobenzoate structure with a methyl group.

Uniqueness

2-BROMO-6-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is unique due to its combination of bromine, nitro, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H23Br2N3O6

Molecular Weight

633.3 g/mol

IUPAC Name

[2-bromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] 4-bromobenzoate

InChI

InChI=1S/C26H23Br2N3O6/c1-15(2)21-9-4-16(3)10-23(21)36-14-24(32)30-29-13-18-11-20(31(34)35)12-22(28)25(18)37-26(33)17-5-7-19(27)8-6-17/h4-13,15H,14H2,1-3H3,(H,30,32)/b29-13+

InChI Key

POSGYAPGCNNHIX-VFLNYLIXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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